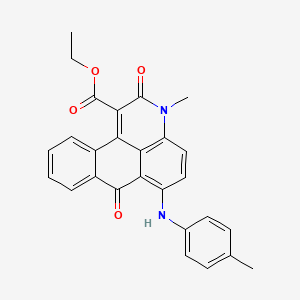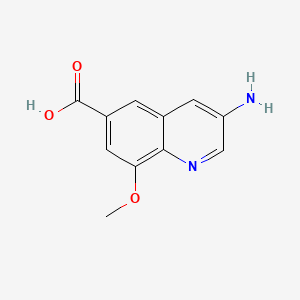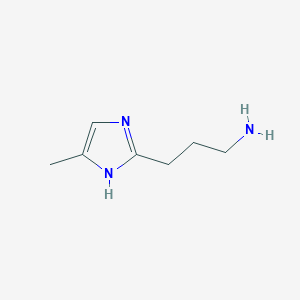
1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group, a methyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid and methyl iodide to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
科学的研究の応用
1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of advanced materials, including organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: Another heterocyclic compound with similar substituents but different core structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with similar bromophenyl substitution.
Uniqueness
1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to other similar compounds .
特性
分子式 |
C11H8BrF3N2 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC名 |
1-(4-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-6-10(11(13,14)15)16-17(7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
InChIキー |
KSLLEUOSRZGMNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)











